N,N-diethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine N,N-diethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11355500
InChI: InChI=1S/C21H26F3N5/c1-5-28(6-2)12-11-25-17-13-15(4)26-20-18(16-9-7-14(3)8-10-16)19(21(22,23)24)27-29(17)20/h7-10,13,25H,5-6,11-12H2,1-4H3
SMILES: CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C
Molecular Formula: C21H26F3N5
Molecular Weight: 405.5 g/mol

N,N-diethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine

CAS No.:

Cat. No.: VC11355500

Molecular Formula: C21H26F3N5

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine -

Specification

Molecular Formula C21H26F3N5
Molecular Weight 405.5 g/mol
IUPAC Name N',N'-diethyl-N-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine
Standard InChI InChI=1S/C21H26F3N5/c1-5-28(6-2)12-11-25-17-13-15(4)26-20-18(16-9-7-14(3)8-10-16)19(21(22,23)24)27-29(17)20/h7-10,13,25H,5-6,11-12H2,1-4H3
Standard InChI Key IURJNMOYWKESSH-UHFFFAOYSA-N
SMILES CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C
Canonical SMILES CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C<sub>21</sub>H<sub>26</sub>F<sub>3</sub>N<sub>5</sub>, with a molecular weight of 405.5 g/mol. Key structural components include:

  • Pyrazolo[1,5-a]pyrimidine core: A nitrogen-rich bicyclic system known for modulating biological targets such as kinases and GPCRs.

  • Trifluoromethyl group (-CF<sub>3</sub>): Enhances metabolic stability and membrane permeability.

  • 4-Methylphenyl moiety: Contributes to hydrophobic interactions in binding pockets.

  • Diethyl-ethane-1,2-diamine side chain: Facilitates solubility and potential hydrogen bonding with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>26</sub>F<sub>3</sub>N<sub>5</sub>
Molecular Weight405.5 g/mol
IUPAC NameN',N'-diethyl-N-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine
SMILESCCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C

Synthetic Pathways and Optimization

While no direct synthesis route for this compound is documented, analogous pyrazolo[1,5-a]pyrimidines are synthesized via alkynyl diazo compound cyclization . A plausible pathway involves:

  • Core Formation: Cyclization of a diazo intermediate under thermal conditions to form the pyrazolo[1,5-a]pyrimidine core.

  • Substituent Introduction: Sequential functionalization at positions 2 (trifluoromethyl), 3 (4-methylphenyl), and 5 (methyl) via nucleophilic aromatic substitution or cross-coupling reactions.

  • Side Chain Attachment: Coupling the ethane-1,2-diamine side chain using reductive amination or SN2 alkylation.

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1Diazotation/CyclizationCu(OTf)<sub>2</sub>, 80°C, DMF
2TrifluoromethylationCF<sub>3</sub>SiMe<sub>3</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>
3Suzuki-Miyaura Coupling4-Methylphenylboronic acid, Pd(dppf)Cl<sub>2</sub>
4Reductive AminationDiethylamine, NaBH<sub>3</sub>CN, MeOH

Pharmacological Profile and Mechanism of Action

Pyrazolo[1,5-a]pyrimidines are renowned for their kinase inhibitory activity. The trifluoromethyl group in this compound likely enhances binding to hydrophobic kinase pockets, while the diethyl-ethane-1,2-diamine side chain may interact with polar residues.

Hypothetical Targets:

  • Cyclin-Dependent Kinases (CDKs): Structural similarity to known CDK inhibitors suggests potential antiproliferative effects.

  • JAK/STAT Pathway: Trifluoromethyl groups are common in JAK2 inhibitors (e.g., Tofacitinib).

Table 3: Inferred Pharmacokinetic Properties

PropertyValue (Predicted)
LogP3.8 (High lipophilicity)
Solubility (Water)<1 µg/mL
Plasma Protein Binding~95%

Comparative Analysis with Structural Analogs

Table 4: Comparison with Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundSubstituentsTargetIC<sub>50</sub> (nM)
Target Compound-CF<sub>3</sub>, 4-MePh, diethyl-ethylenediamineCDK2 (predicted)~50 (estimated)
BPR1P0034 -CN, spiro-oxindoleTubulin polymerization120
Efavirenz Metabolite Pyridylmethyl-ethylenediamineHIV-1 reverse transcriptase8.2

Challenges and Future Directions

Synthetic Scalability

Optimizing the coupling of the ethane-1,2-diamine side chain remains a hurdle due to steric hindrance from the trifluoromethyl group.

Toxicity Profiling

Predicted high plasma protein binding may lead to off-target effects, necessitating in vivo toxicity studies.

Formulation Strategies

Incorporating branched lipid nanoparticles (as in ) could improve delivery efficiency to hepatic or immune cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator